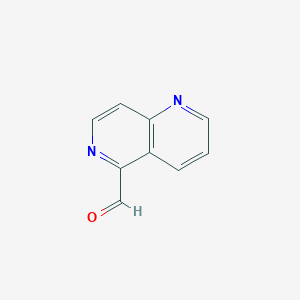

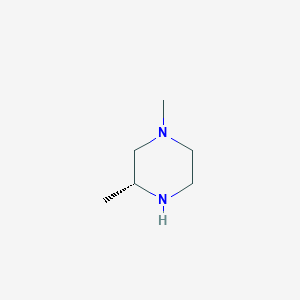

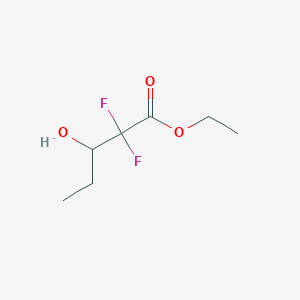

![molecular formula C11H14N4O B1398198 2-(4-氨基-1H-吡咯并[3,2-c]吡啶-1-基)-N,N-二甲基乙酰胺 CAS No. 494767-43-0](/img/structure/B1398198.png)

2-(4-氨基-1H-吡咯并[3,2-c]吡啶-1-基)-N,N-二甲基乙酰胺

描述

This compound belongs to the class of organic compounds known as phenylpyridines and pyrrolopyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It’s also a derivative of pyrrolo[3,2-c]pyridine, which can be used as an indole bioisostere for designing azaindole-based drugs .

Synthesis Analysis

Fused pyridine derivatives, including pyrrolopyridines, are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . Various bioactivities of fused pyridine derivatives have been categorized and summarized .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as ATR-FTIR, 1H NMR, and 13C NMR . These techniques can provide information about the functional groups present in the molecule and their chemical environment .Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various methods. For instance, a catalyst-free domino reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water has been established . This procedure shows promising characteristics, such as readily available starting materials, the use of water as reaction media, simple and efficient one-pot operation, and avoiding the need for any hazardous or expensive catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The presence of functional groups can be confirmed using ATR-FTIR . The molecular weight can be determined using high-resolution mass spectrometry (HRMS) .科学研究应用

合成和化学性质

- 吡咯并[3,2-e][1,2,4]三唑并[1,5-c]嘧啶的催化合成:一项研究证明了在三环吡咯并[3,2-e][1,2,4]三唑并[1,5-c]嘧啶的 DMAP 催化合成中使用类似化合物,展示了其在合成复杂有机化合物中的作用 (Khashi、Davoodnia 和 Prasada Rao Lingam,2015)。

- 多杂环环系化合物的形成:另一项研究采用结构类似的化合物来构建新的多杂环环系化合物,表明其在不同的合成途径中的效用 (Abdel‐Latif、Mehdhar 和 Abdel-Ghani,2019)。

生物学和药理学研究

- 抗肿瘤和抗氧化活性:一种相关化合物被用于合成新的苯并噻吩,然后评估其抗肿瘤和抗氧化活性,展示了其在药学研究中的潜力 (Bialy 和 Gouda,2011)。

- 抗菌活性:涉及合成结构类似化合物的研究揭示了它们的潜在抗菌特性,表明了药物发现的方向 (Abdel-Mohsen,2005)。

先进材料和聚合物研究

- 可溶性聚酰亚胺的开发:研究探索了在可溶性聚酰亚胺的合成中使用相关化合物,表明其在先进材料开发中的应用 (Zhang、Li、Wang、Zhao、Shao 和 Ma,2007)。

- 光学和电化学性质:该化合物的衍生物已被研究其光学和电化学性质,为材料科学和工程领域做出贡献 (Wang、Guan、Tian、Dang、Wang、Chen 和 Zhou,2015)。

作用机制

Target of Action

Similar compounds, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

For instance, kinase inhibitors typically work by binding to kinases to prevent their activity, which can lead to a decrease in the proliferation of cancer cells .

Biochemical Pathways

Based on the biological activities of similar compounds, it can be inferred that this compound may affect a variety of pathways related to its targets .

Pharmacokinetics

In vitro pharmacokinetic studies of similar compounds have ascertained their stability in both simulated gastric fluid and simulated intestinal fluid .

Result of Action

Similar compounds have shown potential in vitro antileishmanial activity .

未来方向

The future directions in the research of this compound could involve further exploration of its biological activities and potential applications in drug design. For instance, pyrrolo[3,2-c]pyridine system is the core skeleton of some important pharmaceutical agents, which possess a broad range of biological activities . Therefore, introducing different substituents on the positions of the nucleus could significantly expand the biological activity of these compounds .

生化分析

Biochemical Properties

2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its primary interactions is with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . The compound inhibits these receptors, which are involved in signal transduction pathways that regulate cell proliferation, migration, and angiogenesis. By inhibiting FGFRs, 2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide can effectively disrupt these pathways, leading to reduced tumor growth and metastasis .

Cellular Effects

The effects of 2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cancer cells, thereby reducing their metastatic potential . Additionally, 2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide influences cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

At the molecular level, 2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide exerts its effects through several mechanisms. It binds to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, which is necessary for the activation of downstream signaling pathways . Additionally, the compound can induce changes in gene expression by modulating the activity of transcription factors involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, such as weight loss and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing adverse effects .

Metabolic Pathways

2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . The compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis . Additionally, it interacts with cofactors such as NADH and FADH2, which are essential for various metabolic reactions .

Transport and Distribution

Within cells and tissues, 2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide is transported and distributed through various mechanisms. It can be actively transported by specific transporters and binding proteins . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its therapeutic effects . Its localization and accumulation are influenced by factors such as tissue perfusion and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other biomolecules . It can also be found in the nucleus, where it may influence gene expression by interacting with transcription factors . Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments .

属性

IUPAC Name |

2-(4-aminopyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-14(2)10(16)7-15-6-4-8-9(15)3-5-13-11(8)12/h3-6H,7H2,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMBPIRQUZKYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C=CC2=C1C=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201194589 | |

| Record name | 4-Amino-N,N-dimethyl-1H-pyrrolo[3,2-c]pyridine-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201194589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494767-43-0 | |

| Record name | 4-Amino-N,N-dimethyl-1H-pyrrolo[3,2-c]pyridine-1-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494767-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N,N-dimethyl-1H-pyrrolo[3,2-c]pyridine-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201194589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

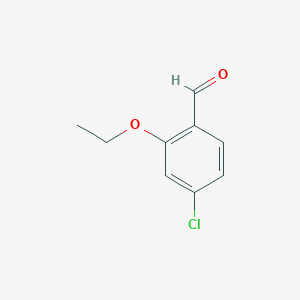

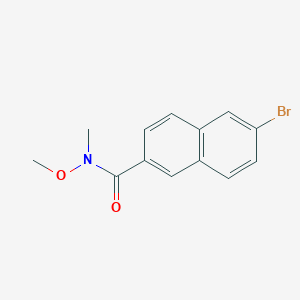

![Thieno[3,2-d]pyrimidine, 2-chloro-4-(3-thienyl)-](/img/structure/B1398118.png)

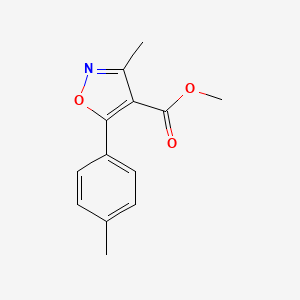

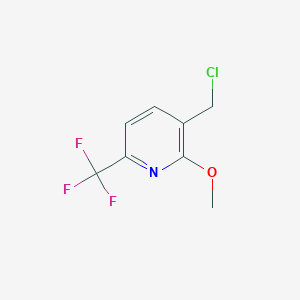

![Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1398120.png)

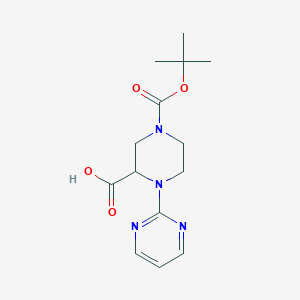

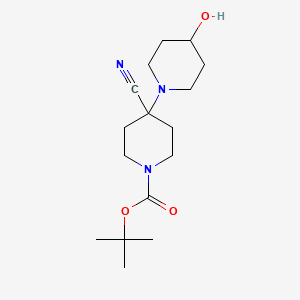

![Tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B1398127.png)

![Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate](/img/structure/B1398136.png)